2-(1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-n,n-dimethylacetamide
Description
Nuclear Magnetic Resonance (NMR) Spectral Interpretation
- δ 8.10 (s, 1H) : Tetrazole NH proton.
- δ 7.60–7.20 (m, 8H) : Biphenyl aromatic protons.
- δ 5.32 (s, 2H) : Methylene bridge (CH2) linking pyrimidinone and biphenyl.
- δ 3.10 (s, 6H) : N,N-dimethyl groups.
- δ 2.50 (t, 2H) : Butyl chain terminal CH2.
- δ 170.2 : Pyrimidinone carbonyl.
- δ 165.8 : Acetamide carbonyl.
- δ 145.3 : Tetrazole C–N.
Table 2: Key NMR Assignments
| Proton/Carbon | δ (ppm) | Assignment |
|---|---|---|
| 1H (NH) | 8.10 | Tetrazole |
| 1H (CH2) | 5.32 | Methylene |
| 13C (C=O) | 170.2 | Pyrimidinone |
Infrared (IR) Vibrational Signature Analysis
- 3336 : N–H stretch (tetrazole).
- 3063 : Aromatic C–H stretch (biphenyl).
- 1641 : C=O stretch (amide and pyrimidinone).
- 1537 : C=C aromatic ring vibrations.
- 1150 : C–N stretch (pyrimidine).
Figure 2: IR Spectrum Peaks
(Representative peaks from experimental data)
Mass Spectrometric Fragmentation Patterns
High-Resolution ESI-MS (m/z) :
- [M+H]+ : m/z 486.2 (calculated: 486.25).
- Major Fragments :
- m/z 207.1: Biphenyl-tetrazole ion.
- m/z 164.0: Pyrimidinone fragment.
- m/z 98.1: Dimethylacetamide side chain.
Table 3: Fragmentation Pathways
| m/z | Fragment Structure |
|---|---|
| 486.2 | Parent ion |
| 207.1 | Biphenyl-tetrazole |
| 164.0 | Pyrimidinone core |
Properties
IUPAC Name |
2-[2-butyl-4-methyl-6-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N7O2/c1-5-6-11-24-28-18(2)23(16-25(35)33(3)4)27(36)34(24)17-19-12-14-20(15-13-19)21-9-7-8-10-22(21)26-29-31-32-30-26/h7-10,12-15H,5-6,11,16-17H2,1-4H3,(H,29,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCTXBGUUHQWBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CC(=O)N(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the angiotensin II receptor type 1 (AT1R) . This receptor plays a crucial role in regulating blood pressure and fluid balance by mediating the effects of angiotensin II, a potent vasoconstrictor .
Mode of Action
The compound acts as an antagonist to the AT1R. By binding to this receptor, it prevents angiotensin II from exerting its vasoconstrictive effects, leading to vasodilation and a subsequent reduction in blood pressure . This interaction also inhibits the release of aldosterone, reducing sodium and water retention .
Biochemical Pathways
The inhibition of AT1R affects several biochemical pathways:
- Renin-Angiotensin-Aldosterone System (RAAS) : By blocking AT1R, the compound disrupts the RAAS, leading to decreased vasoconstriction and aldosterone secretion .
- Nitric Oxide Pathway : The inhibition of AT1R can enhance nitric oxide production, contributing to vasodilation .
Pharmacokinetics
The compound exhibits the following ADME properties:
- Absorption : It is well-absorbed orally with a bioavailability of approximately 60-70% .
- Distribution : It has a high volume of distribution, indicating extensive tissue penetration .
- Metabolism : The compound is metabolized primarily in the liver via cytochrome P450 enzymes .
- Excretion : It is excreted mainly through the kidneys, with a half-life of around 6-9 hours .
Result of Action
At the molecular level, the compound’s antagonism of AT1R leads to:
- Vasodilation : Reduced vascular resistance and lower blood pressure .
- Decreased Aldosterone Levels : Reduced sodium and water retention, contributing to lower blood pressure .
- Improved Endothelial Function : Enhanced nitric oxide production and reduced oxidative stress .
Action Environment
Environmental factors influencing the compound’s action include:
- pH Levels : The compound’s stability can be affected by pH, with optimal activity in a neutral to slightly acidic environment .
- Temperature : Higher temperatures may increase the compound’s degradation rate .
- Presence of Other Drugs : Co-administration with other medications metabolized by cytochrome P450 enzymes can affect its metabolism and efficacy .
This comprehensive overview highlights the multifaceted mechanism of action of this compound, emphasizing its potential therapeutic benefits in managing hypertension and related cardiovascular conditions.
: Information synthesized from various sources on the pharmacology and biochemistry of tetrazole-containing compounds.
Biological Activity
The compound 2-(1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-n,n-dimethylacetamide (CAS No. 178554-19-3) is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings, including its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C27H31N7O2, with a molecular weight of 485.58 g/mol. The structure features a tetrazole ring, a biphenyl moiety, and a pyrimidine derivative, which are significant for its biological interactions.
Biological Activity Overview
Research has indicated that compounds with similar structural features exhibit various biological activities such as anti-cancer, anti-inflammatory, and antimicrobial properties. The following sections detail specific activities associated with the compound .
Anticancer Activity
Several studies have explored the anticancer potential of pyrimidine derivatives. For instance, compounds that share structural similarities with our target compound have been shown to inhibit histone deacetylase (HDAC) activity, which is crucial in cancer cell proliferation and survival. HDAC inhibitors have been recognized for their ability to induce apoptosis in cancer cells and enhance the efficacy of other chemotherapeutic agents .
Case Study: HDAC Inhibition
In a study focusing on tetrazole-based HDAC inhibitors, compounds similar to our target demonstrated selective inhibition of HDAC6. This inhibition led to increased acetylation of α-tubulin, a marker for effective HDAC6 inhibition. The study highlighted that these inhibitors could significantly augment the cytotoxic effects when combined with standard chemotherapy drugs like bortezomib and daunorubicin .
Antimicrobial Activity
The presence of a tetrazole ring is often associated with antimicrobial properties. Research has indicated that similar compounds can exhibit activity against various bacterial strains. For example, derivatives containing tetrazole were tested against Staphylococcus aureus and demonstrated significant antibacterial activity .
Anti-inflammatory Effects
Compounds with biphenyl structures have been investigated for their anti-inflammatory properties. The mechanism often involves the modulation of inflammatory pathways and cytokine production. In vitro studies have shown that such compounds can reduce the secretion of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of drug candidates. The following table summarizes key structural components and their associated activities:
Scientific Research Applications
Medicinal Chemistry
Antihypertensive Properties
This compound is structurally related to known antihypertensive agents. The presence of the tetrazole moiety is significant as it enhances the binding affinity to angiotensin II receptors, which are crucial for blood pressure regulation. Compounds with similar structures have been shown to exhibit effective antihypertensive activity, making this compound a candidate for further investigation in hypertension management .
Antimicrobial Activity
Research indicates that derivatives of compounds containing tetrazole and pyrimidine rings exhibit antimicrobial properties. For instance, studies on similar compounds have demonstrated effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Research
Potential Antitumor Activity
The compound's structural features suggest potential anticancer activity. Analogous compounds have been investigated for their ability to inhibit tumor growth by inducing apoptosis in cancer cells. The incorporation of the 1H-tetrazole ring has been linked to enhanced cytotoxicity against specific cancer cell lines, warranting further exploration of this compound in oncological studies .
Drug Development
Lead Compound for New Formulations
Given its unique structure, this compound may serve as a lead for developing new pharmaceuticals. The combination of a tetrazole with a biphenyl moiety can provide a scaffold for synthesizing novel derivatives with improved pharmacokinetic properties. This approach aligns with current trends in drug discovery focusing on multi-target engagement strategies to combat complex diseases like cancer and hypertension .
Biochemical Research
Mechanistic Studies
The compound can be utilized in biochemical studies to understand the interactions between small molecules and biological macromolecules. Its ability to modulate receptor activity makes it suitable for investigating signal transduction pathways relevant to cardiovascular health and cancer biology .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential antihypertensive effects due to angiotensin II receptor binding. |
| Antimicrobial Activity | Efficacy against bacterial strains; potential use in treating infections. |
| Anticancer Research | Induction of apoptosis in cancer cells; potential for new anticancer therapies. |
| Drug Development | Lead compound for synthesizing novel derivatives; focus on improving pharmacokinetics. |
| Biochemical Research | Understanding interactions with biological macromolecules; relevance in signal transduction studies. |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
Notes:
- The tetrazole group in the target compound distinguishes it from analogs like Example 121, which lacks this moiety but shares a pyrimidine core.
- The dihydropyrimidinone scaffold is structurally analogous to thiazolidinediones (e.g., ), though the latter’s dioxo group may confer distinct electronic properties .
- N,N-dimethylacetamide versus non-dimethylated side chains (e.g., in ’s phenoxyacetamides) could alter lipophilicity and metabolic stability .
Functional and Pharmacological Implications
- Tetrazole vs.
- Dihydropyrimidinone Core: This scaffold is prevalent in calcium channel blockers (e.g., nifedipine). The 2-butyl and 4-methyl substituents in the target compound may reduce oxidative metabolism compared to shorter alkyl chains .
- Side Chain Modifications : The dimethylacetamide group likely increases solubility relative to simpler alkyl chains (e.g., butyl in dihydropyridines), as seen in NMR-based solubility studies of related compounds .
Preparation Methods
Suzuki-Miyaura Cross-Coupling
4-Bromophenylmethyl derivatives are coupled with 2-(1H-tetrazol-5-yl)phenylboronic acid using palladium catalysts. The reaction employs a mixture of methanol and acetone (3:1 v/v) as the solvent, with hydroxylammonium chloride (1.2 equivalents) as an additive to enhance coupling efficiency. Typical conditions include:
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (2 mol%) |
| Temperature | 20–25°C |
| Reaction Time | 2–3 hours |
| Yield | 85–92% |
Post-coupling, the trityl-protected biphenyl-tetrazole intermediate is isolated via filtration after precipitating methoxytriphenylmethane byproducts.
Tetrazole Deprotection
The trityl group is removed using hydrochloric acid (2.0 M) in a methanol/water (9:1) mixture at 40°C for 1.5 hours. HPLC monitoring confirms >99% deprotection, with the product crystallized by adjusting the pH to 3.8–4.2 using NaOH.
Dihydropyrimidinone Core Assembly
The 2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl fragment is constructed via a Biginelli-like cyclocondensation.
Cyclocondensation Reaction
Ethyl acetoacetate (1.0 equivalent), 2-butylguanidine hydrochloride (1.1 equivalents), and paraformaldehyde undergo cyclization in refluxing ethanol (80°C, 6 hours). The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 7:3) to yield the dihydropyrimidinone core in 78% purity.
N-Alkylation
The dihydropyrimidinone is alkylated with 4-(bromomethyl)biphenyl-tetrazole (1.05 equivalents) in DMF using K₂CO₃ (2.5 equivalents) at 60°C for 12 hours. The reaction mixture is quenched with ice water, and the product extracted with dichloromethane (yield: 88%).
Dimethylacetamide Functionalization
The N,N-dimethylacetamide side chain is introduced via a nucleophilic acyl substitution reaction.
Acylation Protocol
The dihydropyrimidinone intermediate (1.0 equivalent) is treated with dimethylacetyl chloride (1.2 equivalents) in anhydrous THF under nitrogen. Triethylamine (3.0 equivalents) is added to scavenge HCl, and the reaction is stirred at 0°C for 30 minutes, followed by 24 hours at room temperature. The product is isolated via rotary evaporation and recrystallized from ethyl acetate (yield: 91%).
Continuous Purification Process
Adapting methods from dimethylacetamide synthesis, the crude product undergoes fractional distillation at reduced pressure (50 mbar) to remove residual solvents and byproducts. Azeotropic distillation with toluene ensures <0.1% impurity levels.
Final Coupling and Global Deprotection
The biphenyl-tetrazole and dihydropyrimidinone-dimethylacetamide fragments are coupled via a Mitsunobu reaction.
Mitsunobu Conditions
Using triphenylphosphine (1.5 equivalents) and diethyl azodicarboxylate (DEAD, 1.5 equivalents) in THF, the fragments react at −10°C for 6 hours. The product is purified via column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) to yield the protected final compound (75% yield).
Final Deprotection
Residual protecting groups are removed by hydrogenolysis (H₂, 50 psi) over 10% Pd/C in ethanol at 25°C for 24 hours. Filtration and solvent evaporation yield the title compound as a white solid (purity: 99.2% by HPLC).
Analytical Characterization and Optimization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, tetrazole), 7.68–7.12 (m, 8H, biphenyl), 4.89 (s, 2H, CH₂), 3.02 (s, 6H, N(CH₃)₂), 2.31 (t, 2H, J = 7.2 Hz, butyl).
-
LC-MS : m/z 602.3 [M+H]⁺.
Solvent Optimization
Comparative studies show methanol/acetone mixtures (3:1) reduce byproduct formation during tetrazole deprotection versus pure methanol (Table 1).
Table 1: Solvent Impact on Deprotection Efficiency
| Solvent System | Byproduct (%) | Yield (%) |
|---|---|---|
| Methanol | 12.4 | 76 |
| Methanol/Acetone | 2.1 | 92 |
Industrial-Scale Considerations
Q & A
Basic: What established synthetic routes are reported for this compound, and what key reaction conditions should be prioritized?
Methodological Answer:
Synthesis typically involves multi-step heterocyclic chemistry. A common approach includes:
- Step 1: Formation of the tetrazole-containing biphenyl core via Suzuki-Miyaura coupling or nucleophilic substitution, using palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions .
- Step 2: Alkylation of the pyrimidinone moiety with a brominated biphenyl intermediate. Reflux in aprotic solvents (e.g., DMF or THF) with K₂CO₃ as a base is critical for efficient substitution .
- Step 3: Acetamide functionalization via nucleophilic acyl substitution, requiring anhydrous conditions to avoid hydrolysis .
Key Considerations: Monitor intermediates via TLC/HPLC and optimize reaction time/temperature to minimize byproducts .
Basic: Which analytical techniques are most reliable for characterizing purity and structural confirmation?
Methodological Answer:
- HPLC-MS: Quantify purity (≥95%) using a C18 column with a water-acetonitrile gradient; ESI-MS confirms molecular ion peaks .
- FTIR: Validate functional groups (e.g., tetrazole C=N stretch at ~1600 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- ¹H/¹³C NMR: Assign stereochemistry and confirm substitution patterns. Use deuterated DMSO or CDCl₃ for solubility .
Note: Cross-validate results with elemental analysis (C, H, N) to resolve ambiguities .
Basic: How should researchers design initial biological activity assays for this compound?
Methodological Answer:
- In vitro screens: Prioritize enzyme inhibition assays (e.g., angiotensin-converting enzyme due to tetrazole’s zinc-binding affinity) using fluorogenic substrates .
- Cellular models: Test cytotoxicity in HEK-293 or HepG2 cells via MTT assay (dose range: 1–100 µM, 48h exposure) .
- Dose-response curves: Use 4-parameter logistic models to calculate IC₅₀ values. Include positive controls (e.g., losartan for tetrazole-based inhibitors) .
Advanced: How can computational methods optimize synthesis yield and reduce trial-and-error approaches?
Methodological Answer:
- Quantum chemical calculations (DFT): Predict transition states and thermodynamic stability of intermediates using Gaussian or ORCA software. Focus on solvent effects (e.g., SMD model) .
- Reaction path screening: Employ automated tools like ChemAxon or ICReDD’s workflows to identify optimal catalysts/solvents. For example, simulate Pd-catalyzed coupling efficiency in varying dielectric media .
- Machine learning: Train models on existing reaction databases to predict yields based on descriptors (e.g., steric hindrance, electronic parameters) .
Validation: Compare computational predictions with small-scale (1–5 mmol) experimental runs .
Advanced: How to resolve contradictions between computational predictions of reactivity and experimental outcomes?
Methodological Answer:
- Diagnostic steps:
- Iterative refinement: Adjust force fields in molecular dynamics (MD) simulations to better match experimental kinetics (e.g., AMBER for solvated systems) .
Case Study: If DFT underestimates tetrazole ring stability, validate with variable-temperature NMR to assess tautomerization .
Advanced: What strategies are recommended for elucidating the compound’s mechanism of action at the molecular level?
Methodological Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., angiotensin II receptor). Prioritize binding poses with ΔG < −8 kcal/mol .
- Isothermal titration calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry. Compare with SPR for kinetic validation .
- Mutagenesis studies: Identify critical residues by alanine-scanning mutations in the target protein. Correlate with activity loss in enzymatic assays .
Data Integration: Combine MD simulations (100 ns trajectories) with experimental ΔΔG values to refine binding models .
Advanced: How to address discrepancies in spectroscopic data during structural elucidation?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
